1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide
Description
The compound 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide belongs to the thienoimidazole class, characterized by a fused thiophene-imidazole core with a sulfone (5,5-dioxide) moiety. Its structure includes a phenyl substituent at the 1-position, contributing to its steric and electronic properties.
Properties
IUPAC Name |
5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c14-17(15)6-9-10(7-17)13(11(16)12-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAISABGCGKHULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thione derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in antimicrobial and antiviral studies.
Mechanism of Action
The mechanism of action of 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Molecular and Structural Comparison
Table 1: Key Structural and Physicochemical Properties of Thienoimidazole Derivatives
Substituent Effects on Properties
- These groups also modulate electronic density, affecting reactivity in nucleophilic substitution or cross-coupling reactions.
- Electron-Donating Groups (e.g., Methyl, Methoxy): Methyl and methoxy groups () enhance solubility in non-polar solvents and may stabilize charge-transfer interactions. The methoxybenzyl sulfanyl derivative () demonstrates how extended substituents can influence conformational flexibility.
Biological Activity
1-Phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a sulfur-containing heterocyclic compound characterized by a unique thieno-imidazole structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. It is essential to explore its biological activity to understand its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.35 g/mol. The compound features a thieno[3,4-d]imidazole ring fused with a phenyl group and a thiol moiety, which contribute to its diverse biological activities.
Biological Activities
Research indicates that compounds related to thienoimidazoles exhibit various biological activities:
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of thienoimidazole derivatives. For instance, derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . The specific antimicrobial activity of this compound remains to be fully characterized but is expected to be influenced by its structural features.
- Anticancer Potential : Thienoimidazole derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the interaction with specific molecular targets that regulate cell growth and survival.
Table 1: Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | Reference |
|---|---|---|
| Antimicrobial | S. aureus, E. coli, B. subtilis | |
| Anticancer | Various cancer cell lines |
The biological activity of this compound is believed to involve interactions with specific proteins or enzymes in target cells. Preliminary studies suggest that the compound may affect pathways related to cell cycle regulation and apoptosis . Further research is required to elucidate the exact molecular mechanisms involved.
Case Studies
A recent study focused on the synthesis and evaluation of various thienoimidazole derivatives highlighted the promising activity of compounds similar to this compound. These derivatives were tested for their effects on cancer cell lines and showed significant inhibition of cell growth at micromolar concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
